molecular formula C15H13NO4 B14568543 Benzoic acid, 2-hydroxy-, (benzoylamino)methyl ester CAS No. 61652-87-7

Benzoic acid, 2-hydroxy-, (benzoylamino)methyl ester

Cat. No.: B14568543
CAS No.: 61652-87-7
M. Wt: 271.27 g/mol
InChI Key: NQSVGVMUHHIWIH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, (benzoylamino)methyl ester is a chemical compound with a complex structure that combines the properties of benzoic acid and benzoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, (benzoylamino)methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the esterification of salicylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, (benzoylamino)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

Benzoic acid, 2-hydroxy-, (benzoylamino)methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, (benzoylamino)methyl ester involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also exhibit anti-inflammatory effects by modulating the activity of enzymes involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate:

    Ethyl 2-hydroxybenzoate: Similar to methyl 2-hydroxybenzoate but with an ethyl ester group.

    Methyl N-formylanthranilate: Another ester derivative of benzoic acid with a formylamino group.

Uniqueness

Benzoic acid, 2-hydroxy-, (benzoylamino)methyl ester is unique due to the presence of both benzoylamino and ester groups, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for diverse reactivity and makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

61652-87-7

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

benzamidomethyl 2-hydroxybenzoate

InChI

InChI=1S/C15H13NO4/c17-13-9-5-4-8-12(13)15(19)20-10-16-14(18)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,16,18)

InChI Key

NQSVGVMUHHIWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCOC(=O)C2=CC=CC=C2O

Origin of Product

United States

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